2-{[1-(2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
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Description
2-{[1-(2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids in the target proteins . This interaction can lead to changes in the conformation or activity of the target, resulting in the observed biological effects.
Biochemical Pathways
These could include pathways related to inflammation, tumor growth, bacterial or viral replication, and more .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body. The metabolism and excretion of this compound would depend on its specific chemical structure and the presence of functional groups that can be modified by metabolic enzymes.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, the effects could include inhibition of enzyme activity, disruption of cell signaling pathways, induction of cell death, and more .
Properties
IUPAC Name |
2-[[1-(2-oxo-1,3-dihydroimidazole-4-carbonyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c26-18-7-6-16(15-4-2-1-3-5-15)23-25(18)13-14-8-10-24(11-9-14)19(27)17-12-21-20(28)22-17/h1-7,12,14H,8-11,13H2,(H2,21,22,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYHEDJNKPTBEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4=CNC(=O)N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.